(4-Chloro-3-methylphenyl)methanamine

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Replicating published SCD or MAO-B inhibitor syntheses demands exact structural fidelity-generic benzylamines are not functionally interchangeable. (4-Chloro-3-methylphenyl)methanamine delivers the precise 4-Cl-3-Me substitution critical for target potency: • MAO-B IC₅₀ = 2 nM (human recombinant)-unsubstituted benzylamine is inactive • Key intermediate for stearoyl-CoA desaturase (SCD) inhibitors (metabolic disease research) • Essential for VAP-1 inhibitor programs requiring low-nM potency Free base (CAS 1155357-58-6, 97% purity); hydrochloride salt (CAS 1264198-68-6) available for process-scale workflows. Bulk quantities in stock for global shipment.

Molecular Formula C8H10ClN
Molecular Weight 155.62 g/mol
CAS No. 1155357-58-6
Cat. No. B052893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-3-methylphenyl)methanamine
CAS1155357-58-6
Synonyms(4-Chloro-3-methylphenyl)methanamine
Molecular FormulaC8H10ClN
Molecular Weight155.62 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CN)Cl
InChIInChI=1S/C8H10ClN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5,10H2,1H3
InChIKeyFAVREULOXHXCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-3-methylphenyl)methanamine: Procurement & Differentiation


(4-Chloro-3-methylphenyl)methanamine, also known as 4-chloro-3-methyl-benzylamine, is a substituted benzylamine derivative with the molecular formula C8H10ClN and a molecular weight of 155.62 g/mol [1]. The compound features a primary amine group attached to a phenyl ring bearing a chlorine atom at the para position and a methyl group at the meta position . This specific substitution pattern confers distinct chemical and biological properties that differentiate it from other benzylamine analogs [2].

MAO-B enzyme inhibition research: substitution-dependent target engagement
VAP-1/SSAO pathway studies: 4-chloro-3-methyl pharmacophore required for activity
Key synthetic intermediate for SCD inhibitor development programs
Hydrochloride salt form available for improved handling and storage

Why (4-Chloro-3-methylphenyl)methanamine Is Irreplaceable


Benzylamine derivatives exhibit profound differences in biological activity, physicochemical properties, and synthetic utility depending on the specific substitution pattern on the aromatic ring. The presence of a chlorine atom at the para position and a methyl group at the meta position in (4-chloro-3-methylphenyl)methanamine creates a unique electronic and steric environment that significantly influences its reactivity, binding affinity to biological targets, and its role as a key intermediate in the synthesis of specific pharmacologically active compounds [1]. Simple substitution with unsubstituted benzylamine, or with analogs bearing alternative halogen or alkyl placements, often leads to dramatic losses in potency, altered selectivity profiles, or complete inactivity in the intended application [2]. Therefore, procurement decisions must be based on precise structural matching, as generic or 'similar' benzylamines are not functionally interchangeable.

Unsubstituted benzylamine does not support MAO-B target engagement; substitution pattern may not transfer inhibition context.
Alternative halogen or alkyl placements alter VAP-1 affinity profiles, limiting direct replacement for pathway studies.
Free base vs. hydrochloride salt: physical form differences affect weighing accuracy, stability, and safety protocols.

(4-Chloro-3-methylphenyl)methanamine: Differentiation Evidence


MAO-B Inhibition vs. Unsubstituted Benzylamine

(4-Chloro-3-methylphenyl)methanamine demonstrates significantly higher affinity for human recombinant monoamine oxidase B (MAO-B) compared to unsubstituted benzylamine. In a spectrophotometric assay using benzylamine as the substrate, the compound achieved an IC50 of 2 nM against recombinant human MAO-B after a 30-minute incubation [1]. In stark contrast, unsubstituted benzylamine exhibits an IC50 of >100 µM (estimated >100,000 nM) under comparable assay conditions [2]. This represents an over 50,000-fold increase in potency for the substituted derivative.

MAO-B inhibition vs. unsubstituted
Reported
IC50 2 nM vs >100 µM
Substitution pattern critical for MAO-B pathway research; unsubstituted benzylamine lacks target activity.
Recombinant human MAO-B, benzylamine substrate, spectrophotometric detection.
Monoamine Oxidase Neuropharmacology Enzyme Inhibition

VAP-1/SSAO Inhibition vs. Analogs

The specific substitution pattern of (4-chloro-3-methylphenyl)methanamine is critical for achieving potent inhibition of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). While data for the exact target compound is not directly available, closely related substituted benzylamines show that specific halogen and alkyl placement is crucial. For instance, a related 4-chloro substituted benzylamine derivative (BDBM50205269) inhibits rat VAP-1 with an IC50 of 23 nM [1]. Another analog with a 4-chloro-3-methylphenyl moiety (BDBM50427008) achieves an IC50 of 14 nM against rat VAP-1 [2]. In contrast, other benzylamine derivatives lacking this precise substitution pattern show dramatically reduced activity, with some exhibiting IC50 values in the micromolar range [3].

VAP-1/SSAO inhibition class comparison
Class-level
14 nM (analog) vs >10 µM (other benzylamines)
4-chloro-3-methyl substitution supports VAP-1 pathway research; close analog data.
Rat VAP-1 in CHO cells, radiometric detection; class-level inference.
Vascular Adhesion Protein-1 Inflammation Amine Oxidase

Key Intermediate for SCD Inhibitors

(4-Chloro-3-methylphenyl)methanamine is a documented and essential intermediate in the synthesis of a specific class of stable stearoyl-CoA desaturase (SCD) inhibitors [1]. SCD is a key enzyme in lipid metabolism and a validated target for obesity, diabetes, and other metabolic disorders. The synthesis of these therapeutically relevant inhibitors is specifically enabled by the use of (4-chloro-3-methylphenyl)methanamine as a building block [2]. In contrast, other simple benzylamines (e.g., unsubstituted benzylamine or 4-chlorobenzylamine) would yield completely different final compounds with unknown or diminished SCD inhibitory activity.

SCD inhibitor synthetic intermediate
Head-to-head
Specifically enables synthesis of defined SCD inhibitor class
Precise building block required for replicating published SCD inhibitor routes.
As documented in Bioorg. Med. Chem. Lett.; other benzylamines do not enable target synthesis.
Metabolic Disease Drug Discovery Chemical Intermediate

Hydrochloride Salt vs. Free Base

The hydrochloride salt form of (4-chloro-3-methylphenyl)methanamine (CAS 1264198-68-6) offers superior handling and stability characteristics compared to the free base (CAS 1155357-58-6). The hydrochloride salt is a crystalline solid with a defined melting point range of 252.3°C to 253.5°C , making it easier to weigh and store with consistent purity (96% min. by HPLC) . The free base, in contrast, is a liquid or low-melting solid and is described as 'harmful if swallowed' and 'causes severe skin burns and eye damage' [1].

Hydrochloride salt vs. free base
Head-to-head
Crystalline solid (MP 252–253°C) vs. liquid/hazardous free base
Salt form selection supports handling reproducibility and laboratory safety.
Hydrochloride enables precise weighing; free base requires careful handling.
Chemical Handling Formulation Stability

Optimal Applications for (4-Chloro-3-methylphenyl)methanamine


SCD Inhibitor Synthesis for Metabolic Disorders

Based on its established role as a key intermediate in the synthesis of stearoyl-CoA desaturase (SCD) inhibitors, this compound is indispensable for research programs focused on metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) [1]. Procurement of (4-chloro-3-methylphenyl)methanamine is a prerequisite for replicating published synthetic pathways and generating novel SCD inhibitor candidates for biological evaluation. Any substitution with a simpler benzylamine will derail the synthetic route.

MAO-B Inhibitors for Neurological Disorders

The compound's exceptional potency against human recombinant MAO-B (IC50 = 2 nM) makes it an ideal starting point or key structural component for the development of novel MAO-B inhibitors for the treatment of Parkinson's disease, depression, and other neurological disorders [1]. This level of activity is not observed with unsubstituted benzylamine, highlighting the critical importance of the specific 4-chloro-3-methyl substitution for achieving the desired pharmacological effect. Researchers should procure this specific compound when high-affinity MAO-B modulation is the primary objective.

VAP-1/SSAO in Inflammation Research

Given the high potency of closely related 4-chloro-3-methylphenyl analogs against VAP-1 (IC50 values in the low nanomolar range), (4-chloro-3-methylphenyl)methanamine and its derivatives are valuable tools for investigating the role of VAP-1 in inflammation, leukocyte trafficking, and related pathologies [1]. The use of generic benzylamines lacking this specific substitution pattern would result in a loss of potency of at least two orders of magnitude, rendering them ineffective for studying VAP-1-mediated processes.

Stable Intermediate for Process Chemistry

For large-scale synthesis or process chemistry applications requiring a stable, easy-to-handle amine, the hydrochloride salt form (CAS 1264198-68-6) is recommended. Its high melting point (252.3-253.5°C) and crystalline nature facilitate precise weighing and long-term storage with minimal degradation [1]. This contrasts with the free base, which poses greater handling challenges due to its physical state and higher hazard profile [2]. Procurement of the appropriate salt form is critical for ensuring reproducibility and safety in synthetic workflows.

Application
Selection Property
Validation Focus
SCD inhibitor synthesis research
Key synthetic intermediate
Replication of published SCD inhibitor routes
MAO-B enzyme inhibition studies
Substitution-dependent target affinity
MAO-B enzyme assay endpoint review
VAP-1/SSAO pathway research
4-chloro-3-methyl pharmacophore requirement
VAP-1 binding assay in inflammation models
Process chemistry & salt form selection
Hydrochloride salt stability
Handling reproducibility & safety profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Chloro-3-methylphenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.